2-PHENYL-5-[4-(2,4,6-TRIMETHYLBENZOYL)PHENYL]-1,3,4-OXADIAZOLE
Overview
Description
2-Phenyl-5-[4-(2,4,6-trimethylbenzoyl)phenyl]-1,3,4-oxadiazole is a complex organic compound known for its unique structural properties and applications in various fields This compound is characterized by the presence of an oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-5-[4-(2,4,6-trimethylbenzoyl)phenyl]-1,3,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2,4,6-trimethylbenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and yield. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-5-[4-(2,4,6-trimethylbenzoyl)phenyl]-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and trimethylbenzoyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Halogenation using bromine (Br2) or chlorination using thionyl chloride (SOCl2).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-Phenyl-5-[4-(2,4,6-trimethylbenzoyl)phenyl]-1,3,4-oxadiazole has diverse applications in scientific research:
Biology: Employed in the synthesis of biologically active molecules and as a probe in fluorescence studies.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of 2-Phenyl-5-[4-(2,4,6-trimethylbenzoyl)phenyl]-1,3,4-oxadiazole primarily involves its role as a photoinitiator. Upon exposure to UV light, the compound undergoes homolytic cleavage to generate free radicals. These radicals initiate the polymerization of monomers, leading to the formation of polymer networks. The molecular targets include unsaturated resins and other polymerizable substrates .
Comparison with Similar Compounds
Similar Compounds
- Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide
- Ethyl phenyl(2,4,6-trimethylbenzoyl)phosphinate
- Lithium phenyl(2,4,6-trimethylbenzoyl)phosphinate
Uniqueness
2-Phenyl-5-[4-(2,4,6-trimethylbenzoyl)phenyl]-1,3,4-oxadiazole is unique due to its oxadiazole ring, which imparts distinct electronic and steric properties. This uniqueness enhances its effectiveness as a photoinitiator and broadens its applicability in various fields compared to similar compounds .
Properties
IUPAC Name |
[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-(2,4,6-trimethylphenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O2/c1-15-13-16(2)21(17(3)14-15)22(27)18-9-11-20(12-10-18)24-26-25-23(28-24)19-7-5-4-6-8-19/h4-14H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJCQYEKDCIXSCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)C2=CC=C(C=C2)C3=NN=C(O3)C4=CC=CC=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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